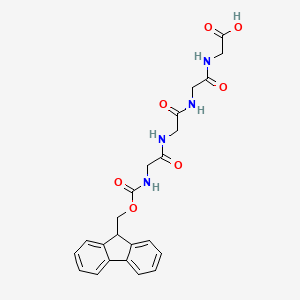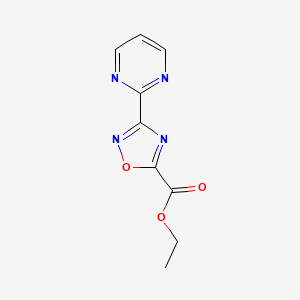![molecular formula C15H18N2O4 B1392542 3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid CAS No. 1242878-03-0](/img/structure/B1392542.png)
3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Übersicht
Beschreibung
3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid is an organic compound that has been used in scientific research for a variety of applications. It is a structural analog of 3-(2,3-dioxopiperazin-1-yl)propanoic acid, and has been studied for its biochemical, physiological, and structural effects. This compound has been used in a variety of laboratory experiments, and has been studied for its potential applications in biochemistry, medicine, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study conducted by Weigl and Wünsch (2002) describes the high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionates, which are structurally related to “3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid”. They also investigated receptor binding studies with radioligands, finding promising affinity for σ1-receptors (Weigl & Wünsch, 2002).
Antiproliferative and Antimicrobial Activity
- Božić et al. (2017) synthesized a series of propanoic acids with significant antiproliferative effects against various cancer cell lines, including human colon cancer, breast cancer, and myelogenous leukemia cell lines. This research could provide insight into the potential antiproliferative properties of related compounds (Božić et al., 2017).
Antitumor Activity
- Hori et al. (1981) synthesized 1-benzyl-2,3-dioxopiperazine derivatives with notable in vitro and in vivo antitumor activities. The findings from this study might offer a context for the antitumor potential of similar compounds (Hori et al., 1981).
Analytical Methods for Quality Control
- Zubkov et al. (2016) discussed the analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of similar propanoic acids. Their research highlights the importance of analytical methods in ensuring the quality of pharmaceutical compounds (Zubkov et al., 2016).
Inhibitory and Biological Activities
- Collins et al. (1998) investigated the structure-activity relationship of certain propanoic acid derivatives as PPARgamma agonists. This study's findings could provide insight into the biological activities of similar compounds (Collins et al., 1998).
Eigenschaften
IUPAC Name |
3-[4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-2-4-12(5-3-11)10-17-9-8-16(7-6-13(18)19)14(20)15(17)21/h2-5H,6-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHNDDOFNJPAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(=O)C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)



![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)

![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)



![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)
![3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid](/img/structure/B1392482.png)